![molecular formula C8H14N2O3 B14231568 1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione CAS No. 586979-12-6](/img/structure/B14231568.png)
1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione can be achieved through several routes. One common method involves the reaction of maleic anhydride with 2-aminoethanol, followed by cyclization to form the pyrrolidine-2,5-dione ring . The reaction conditions typically include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Analyse Des Réactions Chimiques
1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target, but common pathways include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
1-{2-[(2-Hydroxyethyl)amino]ethyl}pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Pyrrolone derivatives: These compounds have a similar five-membered ring but with different substituents, leading to varied biological properties.
N-substituted carboxylic acid imides: These compounds have a similar imide group but differ in their substituents and applications.
The uniqueness of this compound lies in its specific functional groups and their ability to interact with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
586979-12-6 |
|---|---|
Formule moléculaire |
C8H14N2O3 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
1-[2-(2-hydroxyethylamino)ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C8H14N2O3/c11-6-4-9-3-5-10-7(12)1-2-8(10)13/h9,11H,1-6H2 |
Clé InChI |
FGUWQOXFAWOFGC-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)CCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)
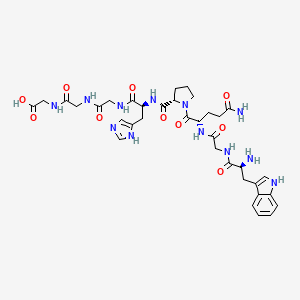
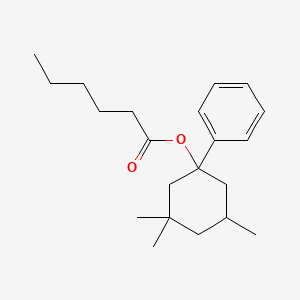
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
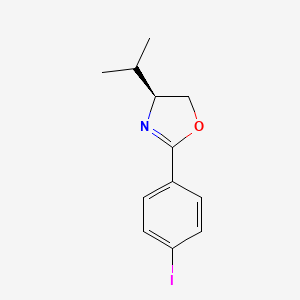
![4-Chloro-2,6-bis{[(2-hydroxyethyl)amino]methyl}phenol](/img/structure/B14231533.png)
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
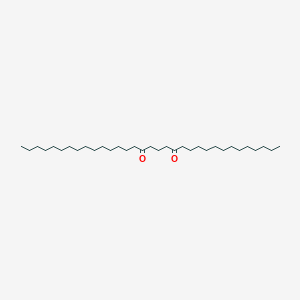
![1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14231549.png)
![Ethyl 2-[(1S)-1-aminopropyl]-1,3-thiazole-4-carboxylate](/img/structure/B14231552.png)
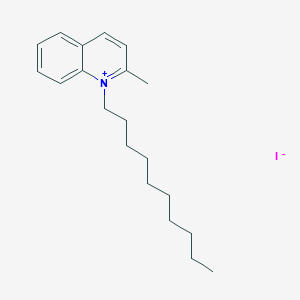
![N-[(1S,2S)-2-hydroxycyclopentyl]butanamide;hydrochloride](/img/structure/B14231558.png)
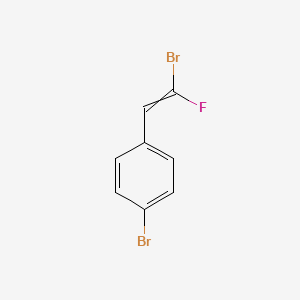
![1-Butanamine, N-[thioxo[(tricyclohexylstannyl)thio]methyl]-](/img/structure/B14231573.png)
